N-(5-propyl-1H-pyrazol-3-yl)formamide
Description
Contextualization of Pyrazole (B372694) Derivatives in Modern Chemical Research
Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in modern chemical research. tandfonline.commdpi.com Its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning the core structure is frequently found in a variety of potent, biologically active compounds. tandfonline.comresearchgate.net The versatility of the pyrazole nucleus allows for diverse applications in pharmaceuticals, agrochemicals, and material science. nih.govorientjchem.org
In the pharmaceutical industry, the pyrazole moiety is a key component in numerous approved drugs with a wide spectrum of therapeutic activities. tandfonline.comresearchgate.net These activities include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. orientjchem.orgmdpi.com The success of drugs like the anti-inflammatory Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction treatment Sildenafil highlights the pharmacological potential inherent in the pyrazole framework. tandfonline.comresearchgate.net The ability of the pyrazole ring to act as a versatile template for designing new bioactive molecules continues to attract significant attention from medicinal chemists. researchgate.net
Academic Significance of N-Formylated Pyrazoles and Related Structures
Within the broad family of pyrazole derivatives, N-formylated pyrazoles represent a significant subgroup, often serving as crucial intermediates in organic synthesis. The formyl group (-CHO) can be introduced onto the pyrazole structure through various methods, with the Vilsmeier-Haack reaction being a common and efficient technique. chemmethod.comigmpublication.org This reaction typically involves treating a suitable precursor, such as a hydrazone, with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comigmpublication.org
The academic importance of formyl pyrazoles, such as pyrazole-4-carbaldehydes, stems from their utility as building blocks for more complex molecular architectures. chemmethod.comnih.gov The reactive aldehyde functionality allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse heterocyclic systems and libraries of compounds for biological screening. nih.govmdpi.com For instance, formyl pyrazoles can be used to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines or to generate novel imine ligands for creating polynuclear metal complexes. mdpi.comrsc.org Furthermore, some N-formylated pyrazole derivatives have been investigated for their own intrinsic biological activities, including antimicrobial and anticancer properties. chemmethod.comnih.gov
Structural Specificities of N-(5-Propyl-1H-pyrazol-3-yl)formamide in Relation to Pyrazole Scaffolds
This compound is a distinct derivative of the pyrazole scaffold. Its structure is characterized by a central pyrazole ring substituted with a propyl group at the C5 position and a formamide (B127407) group attached to the nitrogen at the C3 position. The presence of these specific substituents imparts unique chemical properties to the molecule.
A key structural feature of asymmetrically substituted pyrazoles like this one is annular prototropic tautomerism. mdpi.com This means the hydrogen atom on the ring nitrogen can migrate between the two nitrogen atoms (N1 and N2), leading to two different tautomeric forms. For this compound, this results in an equilibrium between this compound and N-(3-propyl-1H-pyrazol-5-yl)formamide. The preferred tautomer in a given environment can influence the molecule's reactivity and its interactions with biological targets. mdpi.com
The propyl group at C5 is a non-polar, alkyl substituent that increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. The formamide group (-NHCHO) at the C3 position is derived from the precursor 3-amino-5-propyl-1H-pyrazole evitachem.com and introduces a polar, hydrogen-bonding capable moiety. This combination of a lipophilic alkyl chain and a polar formamide group creates an amphiphilic character, which can be significant in its application as a synthetic intermediate.
Table 1: Chemical Properties of this compound
Overview of Key Research Trajectories and Academic Contributions for this compound
Direct academic research focusing extensively on this compound as an end-product is limited in published literature. Instead, its primary significance appears to be as a synthetic intermediate or a building block in the development of more complex, biologically active molecules. The compound is commercially available from various chemical suppliers, which supports its role as a readily accessible starting material for research and development. lookchem.comlookchem.comchemicalbook.com
The synthesis of this compound would typically involve the formylation of its corresponding amine precursor, 5-propyl-1H-pyrazol-3-amine (CAS 126748-58-1). evitachem.com Research into related structures underscores the utility of the 5-propyl-1H-pyrazole scaffold. For example, a recent study published in the Journal of Medicinal Chemistry described the discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives as selective inhibitors and degraders of HDAC6 for the potential treatment of acute liver injury. nih.gov Although this example features a carboxamide instead of a formamide, it highlights the academic interest in the 3-amino-5-propyl-pyrazole core for generating novel therapeutic agents. nih.gov The formamide group in this compound can serve as a precursor to the amine via hydrolysis or be used in other chemical transformations, making it a versatile node for introducing molecular diversity in drug discovery programs.
Compound Index
Table 2: List of Chemical Compounds Mentioned
Structure
3D Structure
Properties
CAS No. |
126748-60-5 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.185 |
IUPAC Name |
N-(5-propyl-1H-pyrazol-3-yl)formamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-6-4-7(8-5-11)10-9-6/h4-5H,2-3H2,1H3,(H2,8,9,10,11) |
InChI Key |
SCXCIWVUSBXQOA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NN1)NC=O |
Synonyms |
Formamide, N-(5-propyl-1H-pyrazol-3-yl)- |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 5 Propyl 1h Pyrazol 3 Yl Formamide
Direct Synthesis Approaches to the N-(5-Propyl-1H-pyrazol-3-yl)formamide Scaffold
The construction of this compound is strategically approached in a two-step sequence: formation of the pyrazole (B372694) ring followed by the introduction of the formamide (B127407) group.
Strategic Cyclization Reactions for Pyrazole Ring Formation
The most prevalent and efficient method for the synthesis of the 5-propyl-1H-pyrazol-3-amine precursor involves the cyclocondensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. chim.itnih.govevitachem.com This approach is widely recognized for its reliability and high yields.
A common synthetic route to obtain the core intermediate, 5-propyl-1H-pyrazol-3-amine, involves the reaction of a suitable 1,3-dicarbonyl compound with hydrazine. Specifically, the condensation of 3-oxohexanenitrile (B84466) with hydrazine hydrate (B1144303) provides a direct pathway to the desired aminopyrazole. The reaction mechanism initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile carbon, which, after tautomerization, yields the stable aromatic pyrazole ring. nih.gov
The reaction conditions for such cyclizations are typically mild, often carried out in a protic solvent like ethanol, and can be catalyzed by either acid or base. chemicalbook.com The choice of solvent and catalyst can be crucial in controlling the regioselectivity when substituted hydrazines are used.
Table 1: Representative Cyclization Reaction for 3-Aminopyrazole Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |
| 3-Oxo-3-phenylpropanenitrile | Hydrazine | Ethanol | 60°C, 24 hr | 3-Phenyl-1H-pyrazol-5-amine | 82% | orgsyn.org |
| 3-Aminocrotononitrile | tert-Butylhydrazine hydrochloride | 2 M NaOH(aq) | 90°C, 22 hr | 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine | 87% | nih.gov |
Chemoselective Formylation Methods for Amide Linkage Introduction
Once the 5-propyl-1H-pyrazol-3-amine is secured, the final step is the introduction of the formyl group to the exocyclic amine. This transformation must be chemoselective to avoid formylation of the pyrazole ring nitrogens. A variety of formylating agents can be employed for this purpose.
Common methods for the formylation of amines include the use of formic acid, often in the presence of a coupling agent or under dehydrating conditions. researchgate.net For instance, refluxing an amine with formic acid in toluene (B28343) using a Dean-Stark trap to remove water is a classic and effective method. researchgate.net Another mild and efficient approach is the use of formic acid in polyethylene (B3416737) glycol (PEG) at room temperature, which shows good tolerance for other functional groups. researchgate.net
More sophisticated methods involve the use of Vilsmeier-type reagents. Interestingly, the reaction of N-1-substituted-5-aminopyrazoles with certain Vilsmeier reagents, derived from formamide and POCl₃, can selectively yield N-(1H-pyrazol-5-yl)formamide derivatives. figshare.com The choice of reagent and reaction conditions is critical to steer the reaction towards N-formylation rather than cyclization to a pyrazolo[3,4-d]pyrimidine. figshare.com
Table 2: Selected Methods for Amine Formylation
| Amine Substrate | Formylating Agent/Conditions | Product | Yield | Reference |
| Primary and Secondary Amines | Chloral | Formamide derivative | Excellent | researchgate.net |
| Anilines | Formic acid, Polyethylene glycol | Formanilide derivative | High | researchgate.net |
| Benzyl (B1604629) ester of L-proline | Formic acid, Ammonium formate | N-Formyl-L-proline benzyl ester | 75% | researchgate.net |
Functionalization and Derivatization Strategies on the Pyrazole Nucleus
The this compound scaffold offers several positions for further chemical modification, enabling the generation of a diverse library of analogs. These modifications can be targeted at the pyrazole ring nitrogens, the C4 position, or even the propyl side chain.
Regioselective Functional Group Interconversions
Regioselective functionalization of the pyrazole ring is a key strategy for diversification. The N-formyl group can act as a directing group or a protecting group, influencing the site of subsequent reactions. For instance, N-acylation of the pyrazole ring can influence the regioselectivity of further substitutions.
N-alkylation or N-arylation of the pyrazole nitrogen is a common modification. The regioselectivity of this reaction (N1 vs. N2) is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the electrophile, as well as the reaction conditions. For 3-substituted pyrazoles, N1-alkylation can often be achieved with high regioselectivity using a base such as K₂CO₃ in DMSO. nih.gov
Advanced Coupling Reactions for Peripheral Diversification
Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrazole core. The Suzuki-Miyaura coupling is particularly noteworthy for the arylation of pyrazoles. mdpi.com
For this compound, a halogen atom (e.g., bromine or iodine) can be introduced at the C4 position, which can then participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids. This allows for the introduction of various aryl and heteroaryl substituents.
Interestingly, recent studies have shown that N-acylpyrazoles can undergo Suzuki-Miyaura cross-coupling where the N-C(acyl) bond is cleaved, providing a novel route to ketones. mdpi.comacs.org This reactivity is enabled by the electronic activation of the amide bond by the pyrazole ring. While this would lead to the cleavage of the formamide group in the target molecule, it highlights the unique reactivity imparted by the N-acylpyrazole moiety.
Table 3: Suzuki-Miyaura Coupling on Pyrazole Scaffolds
| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
| N-Acylpyrroles and Pyrazoles | Arylboronic acids | Pd-NHC | Ketones | mdpi.com |
| Unprotected Haloimidazoles | Arylboronic acids | Palladium catalyst | Functionalized Imidazoles | youtube.com |
C-H Activation Methodologies for Site-Specific Derivatization
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. nih.gov For the pyrazole ring, C-H activation can be directed to specific positions by coordinating groups.
The amide functionality within the this compound could potentially serve as a directing group for C-H activation at the C4 position of the pyrazole ring or even at the propyl side chain. Palladium-catalyzed C-H activation reactions directed by an amide group have been shown to enable the construction of complex fused ring systems. acs.org For instance, a pyrazole can direct C(sp³)–H activation, a relatively rare event, demonstrating the potential for functionalizing the propyl group. acs.org
Furthermore, copper-catalyzed methods have been developed for the synthesis of 4-acylpyrazoles from saturated ketones and hydrazones, proceeding through a cascade of C(sp³)–H bond functionalization and C-C bond cleavage. This indicates the feasibility of introducing acyl groups at the C4 position of the pyrazole ring through direct C-H functionalization pathways.
Multi-Component Reaction Paradigms in Pyrazole Synthesis Relevant to this compound
The synthesis of the pyrazole core of this compound is highly amenable to multi-component reaction (MCR) strategies. MCRs are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acs.org This approach is valued for its efficiency, atom economy, and the ability to rapidly generate molecular complexity. acs.orgbeilstein-journals.org
The formation of the essential precursor, 5-propyl-1H-pyrazol-3-amine, can be envisioned through several established MCR pathways for substituted pyrazoles. A common and versatile MCR for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound, a hydrazine derivative, and a source of the C4-N fragment, often a nitrile-containing compound.
A highly relevant MCR paradigm is the three-component reaction involving a β-ketoester, hydrazine, and a nitrile. To achieve the 5-propyl substitution pattern, a suitable β-ketoester such as ethyl 3-oxohexanoate (B1246410) would be required. The general mechanism for such reactions often begins with the condensation of the hydrazine with the β-ketoester to form a hydrazone intermediate. Concurrently, a Knoevenagel-type condensation can occur, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyrazole ring. The use of MCRs significantly streamlines this process, reducing the need for isolation of intermediates and minimizing solvent and energy usage. acs.org
Another powerful MCR approach involves the four-component synthesis of highly functionalized pyranopyrazoles, which demonstrates the modularity of these reactions. nih.govmdpi.com In these reactions, an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate are combined, often in the presence of a catalyst. nih.gov While this specific reaction yields a fused pyran ring, the underlying pyrazole formation chemistry is analogous and highlights how MCRs can be adapted to create diverse pyrazole-based scaffolds. beilstein-journals.orgmdpi.com For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be catalyzed by l-tyrosine (B559521) under microwave irradiation to produce pyranopyrazole derivatives efficiently. nih.gov
The table below illustrates a comparative example of a multi-component reaction for pyrazole synthesis, highlighting the efficiency gains from modern techniques.
Table 1: Comparison of Reaction Conditions for a Four-Component Pyranopyrazole Synthesis nih.gov
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Catalyst | SnCl₂ | SnCl₂ |
| Temperature | 80 °C | Not specified (Microwave Power) |
| Time | 1.4 hours | Not specified, but typically much shorter |
| Yield | 80% | Higher yields often reported |
Once the 5-propyl-1H-pyrazol-3-amine core is synthesized via an MCR, the final formylation step to yield this compound is a more straightforward chemical transformation. This subsequent step, however, falls outside the core MCR synthesis of the heterocyclic ring system. The elegance of the MCR approach lies in its ability to construct the complex and highly substituted pyrazole nucleus in a single, efficient operation. beilstein-journals.org
Principles of Green Chemistry and Sustainable Synthesis Applied to Pyrazole-Formamide Compounds
The synthesis of pyrazole-formamide compounds, including this compound, is increasingly being viewed through the lens of green and sustainable chemistry. nih.govresearchgate.net The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are particularly well-aligned with the advantages offered by MCRs. acs.org
Key Green Chemistry Strategies:
Benign Solvents: A major focus in the green synthesis of pyrazoles is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is an ideal green solvent, and numerous MCRs for pyrazole synthesis have been successfully developed to proceed "on water" or in aqueous media. acs.orgrsc.org These methods not only reduce environmental impact but can also benefit from the unique reactivity and hydrophobic effects that water can impart. rsc.org
Energy Efficiency: Traditional synthetic methods often rely on prolonged heating, consuming significant amounts of energy. researchgate.net Green alternatives such as microwave irradiation and ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for pyrazole synthesis. nih.govresearchgate.net These techniques promote efficient energy transfer directly to the reacting molecules, leading to faster and more efficient reactions. nih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry. In pyrazole synthesis, there is a shift towards using recyclable heterogeneous catalysts, such as magnetic nanoparticles, or biodegradable and benign catalysts like l-tyrosine. nih.govresearchgate.net Catalyst-free reaction conditions, where the reactants are sufficiently reactive under mild conditions (e.g., in water at room temperature), represent an even more sustainable approach. mdpi.comnih.gov
Atom Economy: MCRs are inherently atom-economical, as the majority of the atoms from the starting materials are incorporated into the final product, minimizing waste. nih.gov This contrasts sharply with traditional multi-step syntheses that often involve numerous protection/deprotection steps and generate significant byproducts.
The application of these principles to the synthesis of a compound like this compound would involve selecting an MCR pathway for the 5-propyl-1H-pyrazol-3-amine precursor that utilizes a green solvent, an energy-efficient technique, and a recyclable or non-toxic catalyst. For example, a hypothetical green synthesis could involve the three-component reaction of ethyl 3-oxohexanoate, hydrazine hydrate, and malononitrile in water, potentially accelerated by ultrasonic irradiation. This approach would minimize waste, reduce energy consumption, and avoid hazardous organic solvents, embodying the core tenets of sustainable chemical manufacturing. nih.govresearchgate.net
The table below summarizes various green approaches documented for the synthesis of pyrazole derivatives, which are applicable to the synthesis of the target compound's core structure.
Table 2: Green and Sustainable Methodologies in Pyrazole Synthesis
| Green Strategy | Description | Example/Application | Reference |
|---|---|---|---|
| Aqueous Media | Utilizing water as a safe, non-toxic, and inexpensive solvent. | Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium at room temperature. | mdpi.com |
| Microwave Irradiation | Using microwave energy to accelerate reactions, reducing time and energy consumption. | Synthesis of pyrano[2,3-c]pyrazoles in a water-ethanol mixture with microwave assistance. | nih.gov |
| Ultrasonic Irradiation | Employing high-frequency sound waves to induce cavitation and enhance reaction rates. | Synthesis of pyrano[2,3-c]pyrazole derivatives using a magnetic nanocatalyst under ultrasonic irradiation. | researchgate.net |
| Catalyst-Free Synthesis | Designing reactions that proceed efficiently without the need for a catalyst, simplifying purification. | Catalyst-free MCR for pyrano[2,3-c]pyrazoles in water facilitated by ultrasonic irradiation. | nih.gov |
| Recyclable Catalysts | Using catalysts that can be easily recovered and reused, reducing waste and cost. | Magnetic nano-[CoFe2O4] catalyst used in a one-pot multicomponent condensation, recoverable with an external magnet. | researchgate.net |
By integrating these multi-component and green chemistry paradigms, the synthesis of this compound and related compounds can be achieved in a more efficient, economical, and environmentally responsible manner.
Advanced Structural Elucidation and Conformational Dynamics of N 5 Propyl 1h Pyrazol 3 Yl Formamide
High-Resolution Spectroscopic Characterization Techniques
A complete understanding of the molecular structure and behavior of N-(5-propyl-1H-pyrazol-3-yl)formamide necessitates a suite of high-resolution spectroscopic methods. These techniques provide detailed insights into the atomic connectivity, functional groups, and dynamic processes within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of this compound.
¹H NMR Spectroscopy: Proton NMR would provide crucial information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, allowing for the assignment of protons on the pyrazole (B372694) ring, the propyl chain, the formamide (B127407) group, and the N-H protons. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: Carbon NMR would reveal the number of unique carbon atoms in the molecule, distinguishing between the carbons of the pyrazole ring, the propyl group, and the formyl carbonyl group.
2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively connect the proton and carbon frameworks of the molecule, confirming the precise substitution pattern on the pyrazole ring.
Currently, specific, experimentally determined NMR data for this compound are not available in the reviewed scientific literature.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Interactive) No experimental data is currently available. This table is a template for future experimental findings.
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | |
| CH (formyl) | - | |
| NH (formyl) | - | |
| NH (pyrazole) | - | |
| C3 (pyrazole) | - | |
| C4-H (pyrazole) | ||
| C5 (pyrazole) | - | |
| CH₂ (propyl) | ||
| CH₂ (propyl) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the pyrazole and formamide groups, C-H stretching of the propyl group and the pyrazole ring, the C=O stretching of the formamide, and C=N and C=C stretching vibrations of the pyrazoyl ring. The position and shape of the N-H and C=O bands could provide initial indications of hydrogen bonding interactions in the solid state or in solution.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.
Detailed experimental IR and Raman spectra for this compound have not been found in the public domain.
Table 2: Expected Vibrational Bands for this compound (Interactive) No experimental data is currently available. This table is a template for future experimental findings.
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (pyrazole) | ||
| N-H Stretch (formamide) | ||
| C-H Stretch (aliphatic) | ||
| C=O Stretch (formamide) |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula C7H11N3O. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information, corroborating the connectivity of the propyl, pyrazole, and formamide moieties.
A publicly available high-resolution mass spectrum for this compound could not be located.
Solid-State Structural Analysis
The arrangement of molecules in the solid state dictates many of the bulk properties of a material. X-ray diffraction is the definitive method for determining this three-dimensional structure.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing Analysis
Growing a suitable single crystal of this compound and analyzing it via single-crystal X-ray diffraction would provide a wealth of information, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state.
There are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.
Table 3: Crystallographic Data for this compound (Interactive) No experimental data is currently available. This table is a template for future experimental findings.
| Parameter | Value |
|---|---|
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) |
Exploration of Polymorphism and Co-crystallization Phenomena
Polymorphism: It is conceivable that this compound could exist in different crystalline forms, or polymorphs, each with distinct physical properties. A systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) would be necessary to explore the potential for polymorphism.
Co-crystallization: The hydrogen bonding capabilities of the formamide and pyrazole moieties make this compound a candidate for forming co-crystals with other molecules (co-formers). This could be a strategy to modify its physicochemical properties.
There are no reports in the scientific literature detailing investigations into the polymorphism or co-crystallization of this compound.
Tautomerism and Isomerism in N-Formyl Pyrazole Systems
The structural complexity of N-formyl pyrazole derivatives, such as this compound, is significantly influenced by the phenomena of tautomerism and isomerism. These features are critical as they dictate the molecule's three-dimensional shape, electronic properties, and potential for intermolecular interactions. Detailed investigations into the annular tautomerism of the pyrazole ring, the rotational isomerism of the formamide group, and the resulting hydrogen bonding networks provide a comprehensive understanding of its chemical behavior.
Investigations into Annular Tautomerism of the Pyrazole Ring
Annular tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring. nih.gov For a 3,5-disubstituted pyrazole like this compound, this results in two possible tautomers: this compound and N-(3-propyl-1H-pyrazol-5-yl)formamide. The predominance of one tautomer over the other is not random but is governed by the electronic nature of the substituents on the pyrazole ring. nih.govmdpi.com
Research on similarly substituted pyrazoles indicates that the position of the tautomeric equilibrium is influenced by several factors, including the electron-donating or electron-withdrawing character of the substituents, intramolecular hydrogen bonding, and intermolecular interactions. mdpi.com A general principle that has emerged from these studies is that the more stable tautomer is typically the one where the pyrrole-like nitrogen (NH) is adjacent to the more electron-withdrawing group. mdpi.com However, for substituents like the propyl group, which is weakly electron-donating, and the formamide group, the balance can be subtle.
Studies on various 3(5)-substituted pyrazoles have confirmed this trend. For instance, when a methyl group (electron-donating) is present alongside an ester or amide group, the tautomer with the NH group at position 1 and the ester/amide at position 3 is preferred. mdpi.com Conversely, a strongly electron-withdrawing nitro group directs the equilibrium towards the tautomer where the NH group is further away, at position 1, and the nitro group is at position 3, making the formamide-bearing carbon position 5. mdpi.com The interconversion between these tautomers can occur via an intermolecular proton transfer from the N-1 of one molecule to the N-2 of another, a process that generally has a low energy barrier. researchgate.net
| Factor | Description | Influence on this compound |
|---|---|---|
| Electronic Effects | Electron-donating groups (EDG) and electron-withdrawing groups (EWG) at C3 and C5 stabilize or destabilize adjacent nitrogen atoms. The lone pair of the pyrazole ring tends to be closer to the more electron-withdrawing substituent. mdpi.com | The propyl group is a weak EDG, while the formamide group has both σ-withdrawing and potential π-donating character. The equilibrium will depend on the net electronic balance. |
| Solvent Polarity | Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium. mdpi.com | In polar protic solvents, solvent molecules can participate in hydrogen bonding, potentially favoring one tautomer over the other. |
| Intramolecular H-Bonding | Potential for a hydrogen bond between the pyrazole N-H and the formamide's carbonyl oxygen can lock the conformation and favor one tautomer. mdpi.com | A six-membered ring could be formed via an intramolecular hydrogen bond, which would significantly stabilize the corresponding tautomer. |
| Intermolecular H-Bonding | In the solid state or concentrated solutions, molecules can form hydrogen-bonded dimers or polymers, which can favor a specific tautomer that optimizes these interactions. researchgate.netrsc.org | Formation of N-H···N or N-H···O=C hydrogen bonds in the solid state will be a key determinant of the observed tautomeric form. |
Studies on Rotational Isomerism of the Formamide Moiety
The amide C-N bond in the formamide moiety possesses significant double-bond character due to resonance between the nitrogen lone pair and the carbonyl group. mdpi.commsu.edu This restricts rotation around the C-N bond, leading to the existence of distinct rotational isomers, or rotamers, which are typically referred to as cis and trans conformers. These conformers can be observed as separate species in NMR spectroscopy at room temperature. mdpi.commdpi.com
The energy barrier to this rotation in simple amides is substantial, often exceeding 18 kcal/mol. msu.educdnsciencepub.com This high barrier makes the interconversion between the cis and trans isomers slow on the NMR timescale. For N-substituted formamides, the relative stability of the cis and trans isomers can be influenced by steric hindrance and electronic effects. In many cases, the trans conformer is found to be more stable. msu.edu However, studies on N-formyl-o-toluidine have shown that the cis-isomer can predominate in the equilibrium mixture. mdpi.com The specific preference for this compound would depend on the steric and electronic interactions between the pyrazole ring and the formyl group.
| Property | Description | Typical Values/Observations |
|---|---|---|
| Rotational Barrier (C-N bond) | The energy required to rotate around the amide C-N bond. Due to partial double bond character, this barrier is high. msu.educdnsciencepub.com | >18 kcal/mol for formamide. msu.edu Comparable barriers are seen in other N-substituted formamides. mdpi.com |
| Isomer Types | Rotation around the C-N bond is hindered, leading to planar cis and trans isomers. mdpi.com | The formyl proton (H-C=O) is either on the same side (cis) or opposite side (trans) of the substituent on the nitrogen. |
| NMR Spectroscopy | Slow interconversion on the NMR timescale allows for the observation of distinct signals for each rotamer. mdpi.com | Paired signals for formyl protons, N-H protons, and adjacent pyrazole ring protons are often observed. mdpi.com |
| Relative Stability | The energy difference between the cis and trans isomers, determining their population ratio at equilibrium. | Often favors the trans conformer to minimize steric clash, but can be influenced by intramolecular interactions. msu.edumdpi.com |
Characterization of Intermolecular Hydrogen Bonding Networks
The this compound molecule contains multiple sites capable of acting as hydrogen bond donors and acceptors, leading to the formation of complex intermolecular networks in the solid state and in solution. acs.org The primary hydrogen bond donors are the pyrazole N-H group and the formamide N-H group. The acceptors include the pyridinic nitrogen of the pyrazole ring and the carbonyl oxygen of the formamide moiety. acs.orgmdpi.com
The interplay between these groups allows for a variety of hydrogen bonding motifs. Common arrangements observed in related crystal structures include:
N-H···N Dimers: Two molecules can form a centrosymmetric dimer through a pair of hydrogen bonds where the pyrazole N-H of one molecule donates to the sp²-hybridized nitrogen (N2) of another. mdpi.comresearchgate.net This is a very common motif for NH-pyrazoles. rsc.org
N-H···O=C Chains: The amide N-H or the pyrazole N-H can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, often leading to the formation of one-dimensional chains or tapes. mdpi.com
Combined Networks: More complex three-dimensional networks can arise when multiple donor and acceptor sites are utilized simultaneously, creating robust crystal lattices. mdpi.commdpi.com For example, a pyrazole ring might act as a donor via its N-H group and an acceptor via its N2 atom simultaneously. mdpi.com
The specific hydrogen bonding pattern adopted by this compound in the solid state would be a result of a delicate balance, optimizing the strongest possible interactions while accommodating the steric bulk of the propyl group. mdpi.com These hydrogen bonding networks are crucial in determining the crystal packing, melting point, and solubility of the compound.
Quantum Chemical and Computational Investigations of N 5 Propyl 1h Pyrazol 3 Yl Formamide
Electronic Structure and Molecular Orbital Analysis
Theoretical studies into the electronic characteristics of N-(5-propyl-1H-pyrazol-3-yl)formamide provide significant insights into its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the arrangement and energy of its molecular orbitals.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. acs.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically distributed over the electron-rich pyrazole (B372694) ring, which acts as the primary electron donor. The LUMO, conversely, is spread across the formamide (B127407) group and the pyrazole ring, indicating regions susceptible to nucleophilic attack. nih.govmdpi.com DFT calculations at the B3LYP/6-31+G** level of theory are often employed for such analyses. nih.gov The HOMO-LUMO energy gap for pyrazole derivatives generally falls within a range that suggests moderate stability and reactivity, which can be fine-tuned by substituents. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; associated with the ability to donate electrons. |
| ELUMO | -1.40 | Energy of the Lowest Unoccupied Molecular Orbital; associated with the ability to accept electrons. |
| Energy Gap (ΔE) | 5.45 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative, based on typical DFT calculations for structurally similar pyrazole derivatives and are not from a direct study of the specific compound. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.govlibretexts.org The MEP surface displays regions of varying electrostatic potential, typically color-coded for intuitive interpretation. uni-muenchen.de
In the MEP map of this compound, distinct regions of charge are observable:
Negative Potential (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, such regions are concentrated around the pyridine-like nitrogen atom of the pyrazole ring and the carbonyl oxygen of the formamide group. researchgate.netresearchgate.net These sites are the most likely to interact with positive charges or act as hydrogen bond acceptors.
Positive Potential (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is located around the N-H protons of both the pyrazole ring and the formamide group, making them primary sites for hydrogen bond donation. uni-muenchen.deresearchgate.net
Neutral Potential (Green): The propyl group and the carbon backbone generally exhibit a neutral potential, indicating their lower reactivity in electrostatic interactions.
The MEP map provides a clear rationale for the molecule's intermolecular interactions and its orientation when approaching other reactants. nih.gov
Analysis of Charge Distribution and Bond Order
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and the nature of bonding within a molecule. researchgate.net For this compound, NBO calculations reveal the localization of charges and the strength of covalent bonds.
The nitrogen atoms of the pyrazole ring exhibit significant negative charges, confirming their nucleophilic character. researchgate.net The carbonyl oxygen of the formamide group is also highly electronegative and carries a substantial negative charge. Conversely, the hydrogen atoms attached to nitrogen atoms are electropositive. The bond order analysis confirms the aromatic character of the pyrazole ring, with delocalized π-electrons across the five-membered ring. scholaris.ca The C=O bond of the formamide group shows a high bond order, characteristic of a double bond, while the C-N amide bond possesses partial double bond character due to resonance.
Conformational Landscape Exploration and Energy Minimization Studies
The conformational flexibility of this compound is primarily associated with the rotation around the C-N single bond connecting the pyrazole ring and the formamide moiety, as well as the rotation of the propyl group. Computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. mdpi.com
Theoretical calculations on substituted formamides have shown that cis and trans conformers relative to the N-C(O) bond can exist, with the energy difference between them being influenced by steric and electronic factors. researchgate.net For this compound, steric hindrance between the propyl group and the formamide group would play a role in determining the most stable conformation. Energy minimization studies typically show that a planar or near-planar arrangement of the pyrazole and formamide rings is energetically favorable to maximize π-conjugation. The propyl group, being conformationally flexible, will adopt a staggered conformation to minimize steric strain.
Table 2: Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (Cpyrazole-N-C=O) | Relative Energy (kcal/mol) | Population (%) |
| A (trans-planar) | ~180° | 0.00 | 75 |
| B (cis-planar) | ~0° | 1.5 | 20 |
| C (non-planar) | ~90° | 4.5 | 5 |
Note: This table presents hypothetical data based on general principles of conformational analysis for similar amide compounds and is for illustrative purposes only. researchgate.net
Theoretical Investigations on Tautomeric Equilibria and Reaction Pathways
N-unsubstituted pyrazoles, such as the parent compound of this molecule, are known to exhibit annular prototropic tautomerism. nih.govmdpi.com This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. For this compound, the two possible tautomers are this compound and N-(3-propyl-1H-pyrazol-5-yl)formamide.
Figure 1: Tautomeric Equilibrium
Transition State Analysis for Isomerization Processes
The pyrazole ring is subject to tautomerism, a form of isomerization involving proton migration. mdpi.com In this compound, the migration of a proton between the two nitrogen atoms of the pyrazole ring represents a key isomerization process. Transition state analysis using quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the energy barriers and mechanisms of this process. eurasianjournals.com
Computational studies on similar pyrazole systems have shown that the energy barrier for tautomerization can be influenced by the nature and position of substituents on the pyrazole ring. mdpi.com For this compound, two primary tautomers can be considered: the 1H- and 2H-isomers. The stability of these tautomers and the energy of the transition state connecting them can be calculated.
Table 1: Calculated Relative Energies for the Isomerization of this compound
| Species | Method | Basis Set | Relative Energy (kcal/mol) |
| 1H-isomer | DFT (B3LYP) | 6-311++G(d,p) | 0.00 |
| Transition State | DFT (B3LYP) | 6-311++G(d,p) | 15.2 |
| 2H-isomer | DFT (B3LYP) | 6-311++G(d,p) | 2.5 |
Note: The data in this table is hypothetical and serves as an illustrative example based on typical computational results for pyrazole derivatives.
The results from such an analysis would indicate the relative populations of the tautomers at equilibrium and the rate at which they interconvert. The presence of the propyl and formamide groups is expected to influence the electron distribution in the pyrazole ring, thereby affecting the energy landscape of the isomerization process.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in various environments, particularly in solution. eurasianjournals.com These simulations can provide insights into the conformational flexibility of the molecule, including the rotation of the propyl group and the formamide moiety, and its interactions with solvent molecules. eurasianjournals.com
By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the radial distribution functions to understand the solvation shell structure. Furthermore, MD simulations can reveal the hydrogen bonding patterns between the formamide and pyrazole protons and the solvent, which can influence the molecule's solubility and reactivity.
Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water
| Parameter | Value |
| Simulation Time | 100 ns |
| Average Number of Hydrogen Bonds (Molecule-Water) | 3.5 |
| Rotational Correlation Time of Propyl Group | 50 ps |
| Self-Diffusion Coefficient | 2.1 x 10⁻⁵ cm²/s |
Note: The data in this table is hypothetical and intended to illustrate the types of information that can be obtained from MD simulations.
Molecular Interaction Modeling (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.gov For this compound, docking studies could be performed against a range of protein targets to explore its potential as a therapeutic agent.
Given that various pyrazole derivatives have shown inhibitory activity against enzymes like kinases and carbonic anhydrases, these would be logical starting points for docking studies. mdpi.comnih.gov The docking procedure would involve placing the 3D structure of this compound into the active site of a target protein and scoring the different poses based on factors like intermolecular interactions and binding energy.
Table 3: Hypothetical Docking Scores of this compound with Various Protein Targets
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| RET Kinase (4CKJ) | -7.8 | GLU705, ALA730, LYS758 |
| Carbonic Anhydrase II (2CBE) | -6.5 | HIS94, HIS96, THR199 |
| HSP90 (2XAB) | -8.2 | ASP93, LEU107, PHE138 |
Note: The data in this table is for illustrative purposes and based on docking studies of other pyrazole derivatives.
For processes involving bond breaking and formation, such as enzymatic reactions, a purely classical molecular mechanics approach is insufficient. Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a more accurate description by treating a small, electronically important region of the system (e.g., the ligand and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics.
If a potential protein target for this compound is identified through docking, QM/MM simulations could be used to elucidate the detailed mechanism of interaction, including any covalent bond formation or the precise electronic effects of the protein environment on the ligand.
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. nih.gov By systematically modifying the structure of this compound and evaluating the corresponding changes in activity, a predictive SAR model can be developed. nih.gov For instance, the length of the alkyl chain at the 5-position or the nature of the substituent at the 3-position could be varied.
Similarly, Structure-Property Relationship (SPR) studies can be used to understand how molecular structure influences physical properties like solubility, melting point, and lipophilicity. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), can be built to correlate molecular descriptors with observed activities and properties.
Mechanistic Basis of Molecular Interactions and Advanced Research Applications Excluding Clinical Human Trials
Biochemical Pathway Modulation at the Molecular Level
Research into the specific effects of N-(5-propyl-1H-pyrazol-3-yl)formamide on biochemical pathways has not been published. While numerous pyrazole (B372694) derivatives are known to interact with various biological targets, no such data exists specifically for this compound.
There are no available studies investigating the inhibitory activity of this compound against any enzyme class, including kinases or deacetylases. For context, other distinct pyrazole-containing compounds have been explored as inhibitors. For instance, the related structure N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6). nih.gov Similarly, other molecules incorporating a N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been investigated as inhibitors of cyclin-dependent kinase 16 (CDK16). nih.gov However, these findings are specific to those particular molecules and cannot be extrapolated.
There is no published research characterizing the interaction of this compound with any physiological receptors. Therefore, its potential as an agonist or antagonist is unknown. Studies on other pyrazole derivatives have shown activity at receptors like the metabotropic glutamate-5 (mGluR5) receptor and the 5-hydroxytryptamine2A (5-HT2A) receptor, but this is not indicative of the activity of the title compound. nih.govnih.gov
Photophysical Properties and Material Science Applications
The photophysical properties, including fluorescence and luminescence, of this compound have not been documented in scientific literature. The absorption and emission spectra, quantum yield, and Stokes shift for this compound are currently uncharacterized. While other pyrazole derivatives have been studied for their optical characteristics, this information is not transferable. researchgate.netresearchgate.net
There is no research available on the synthesis, evaluation, or integration of this compound into any advanced materials, such as organic semiconductors or optoelectronic devices.
Agrochemical Target Interactions (e.g., Photosynthetic Electron Transport Inhibition Mechanisms)
No studies have been published that investigate the potential of this compound as an agrochemical agent. Its interaction with any known agrochemical targets, such as the components of the photosynthetic electron transport chain, has not been explored.
Development of Chemical Probes for Biological System Interrogation
Chemical probes are indispensable tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target, such as a protein, and allow for the visualization or identification of that target. The development of a chemical probe from a lead compound like this compound would typically involve the strategic incorporation of a reporter group (for detection) or a reactive group (for covalent modification of the target).
A structurally similar compound, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, has been identified as a selective inhibitor and degrader of Histone Deacetylase 6 (HDAC6), a promising therapeutic target for acute liver injury. nih.govnih.gov This finding suggests that the 5-propyl-1H-pyrazole-3-carboxamide scaffold possesses inherent bioactivity and selectivity, making it a promising starting point for the development of chemical probes to study HDAC6 biology.
The development of chemical probes based on the this compound scaffold could follow several established strategies, including the design of fluorescent probes, biotinylated probes for affinity-based target identification, and photoaffinity labels for covalent capture of target proteins.
Fluorescent probes are powerful tools for real-time monitoring of biological processes within living cells and tissues. nih.gov The pyrazole scaffold is a common component of fluorescent dyes due to its electronic properties and synthetic tractability. nih.govmdpi.com To develop a fluorescent probe from this compound, a fluorophore could be chemically attached to the molecule. The point of attachment would need to be carefully chosen to minimize disruption of the compound's interaction with its biological target.
For instance, a fluorescent dansyl group was successfully incorporated into a pyrazole derivative to create a probe (EH-DF) that retained its biological activity, inducing a triple response in Arabidopsis seedlings. jst.go.jp This demonstrates the feasibility of creating fluorescently labeled pyrazole compounds that can be used to study their mechanism of action in a biological context.
Table 1: Examples of Pyrazole-Based Fluorescent Probes
| Probe Name/Description | Target Analyte/Application | Principle of Detection | Reference |
| Pyridine–pyrazole-based dye 20 | Fe³⁺ ions | Colorimetric and fluorescent chemodosimeter | nih.gov |
| Pyridine–pyrazole based chemosensor 17 | Al³⁺ ions | Colorimetric and fluorescent detection | nih.gov |
| Pyrazole derivative 52 | Cu²⁺ in cells and plants | Turn-off sensor (fluorescence quenching) | nih.gov |
| Fused pyrazole 78 | Fluoride ions | Fluorescence enhancement | nih.gov |
| Pyrazole-porphyrin conjugates | Zn(II), Cd(II), and Hg(II) | Optical detection through changes in UV/vis and fluorescence emission | acs.org |
| 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ | Turn-off fluorescent probe (fluorescence quenching) | acs.org |
This table is for illustrative purposes and showcases the versatility of the pyrazole scaffold in the design of fluorescent probes for various applications.
Identifying the molecular targets of bioactive small molecules is a critical step in understanding their mechanism of action. nih.gov Biotinylation is a widely used technique where a biotin (B1667282) tag is attached to a small molecule probe. nih.govresearchgate.net The high-affinity interaction between biotin and streptavidin allows for the capture and subsequent identification of the probe's binding partners from complex biological mixtures, such as cell lysates. nih.govnih.gov
A biotinylated version of this compound could be synthesized to serve as an affinity-based chemical probe. nih.govresearchgate.net This would involve introducing a linker arm to the pyrazole core or the formamide (B127407) group, to which biotin can be attached. This probe could then be used in pull-down assays to identify the cellular targets of the parent compound. A successful example of this approach is the synthesis of a biotinylated ebselen (B1671040) probe, which led to the identification of 462 targeted proteins in HeLa cells. rsc.org
Table 2: Key Considerations for Designing Biotinylated Probes
| Design Aspect | Rationale | Potential Impact |
| Point of Linker Attachment | To minimize steric hindrance and maintain binding affinity of the probe for its target. | An incorrectly placed linker can abolish the biological activity of the probe. |
| Linker Length and Composition | To provide sufficient distance between the probe and the bulky biotin tag, and to influence solubility. | A linker that is too short may prevent binding to streptavidin, while a very long linker could introduce non-specific interactions. |
| Control Compounds | A non-biotinylated version of the probe and a biotinylated probe that is structurally similar but biologically inactive. | Essential for distinguishing specific binding partners from non-specific interactions. |
Photoaffinity labeling (PAL) is a powerful technique that uses a photoreactive group on a chemical probe to form a covalent bond with its target protein upon activation by light. springernature.comnih.gov This allows for the irreversible capture of even transient or low-affinity interactions. Common photoreactive groups include diazirines, benzophenones, and aryl azides. nih.govenamine.net
A photoaffinity probe based on this compound would incorporate one of these photoreactive moieties. The design would need to ensure that the introduction of the photoreactive group does not significantly alter the compound's binding properties. nih.gov Competition experiments with the unmodified parent compound are crucial to validate the specificity of the photo-crosslinking. nih.gov The combination of a photoreactive group and a reporter tag (like biotin) on the same probe can create a powerful tool for target identification and validation. nih.gov
Table 3: Common Photoreactive Groups Used in Photoaffinity Labeling
| Photoreactive Group | Advantages | Disadvantages |
| Aryl Azides | Small size, relatively easy to synthesize. | Can be less stable and may rearrange to reactive intermediates that can be quenched by water. |
| Benzophenones | More stable to a wider range of chemical conditions. | Larger size can cause steric hindrance and affect binding. |
| Trifluoromethylphenyldiazirines | Small size, chemically stable, and upon photoactivation, form a highly reactive carbene that can insert into C-H bonds. | Can be more synthetically challenging to incorporate. |
Advanced Analytical Methodologies for N 5 Propyl 1h Pyrazol 3 Yl Formamide Research
High-Performance Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are the cornerstone of analytical chemistry, providing robust methods for the separation and quantification of individual components within a mixture. For N-(5-propyl-1H-pyrazol-3-yl)formamide, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
A validated HPLC method is critical for determining the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC (RP-HPLC) method is a common starting point for the analysis of polar heterocyclic compounds. ijcpa.in The development of such a method involves a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
Key parameters in method development include the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. ijcpa.inresearchgate.net A gradient elution using a mixture of an aqueous solvent (like water with a modifier such as formic or trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to ensure the elution of compounds with a wide range of polarities. ijcpa.insielc.com Detection is commonly performed using a UV detector at a wavelength where the pyrazole (B372694) chromophore exhibits maximum absorbance. ijcpa.in
Method validation is performed in accordance with ICH guidelines and includes assessment of specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the analytical data. ijcpa.in
Table 1: Representative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitril |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Retention Time | ~12.5 min |
This table presents hypothetical but realistic data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling
GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds and is particularly useful for identifying process-related impurities and residual solvents in the final product. youtube.comnih.gov While this compound itself may have limited volatility due to its polar nature, GC-MS can be employed for the analysis of more volatile starting materials, byproducts, or degradation products. thermofisher.com
For non-volatile impurities, derivatization can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the ionized molecules, allowing for the confident identification of unknown impurities. youtube.comjeol.com Headspace GC-MS is a particularly valuable technique for the detection of residual solvents without the need for extensive sample preparation. shimadzu-webapp.eushimadzu.com
Table 2: Potential Volatile Impurities in the Synthesis of this compound and their Analysis by GC-MS
| Potential Impurity | Rationale for Presence | Analytical Approach |
| Propylhydrazine | Starting material | Direct injection or derivatization |
| Ethyl Formate | Reagent in formylation | Headspace GC-MS |
| Toluene (B28343) | Reaction solvent | Headspace GC-MS |
| Unreacted Pyrazole Precursor | Incomplete reaction | Derivatization followed by GC-MS |
This table presents hypothetical but realistic data for illustrative purposes.
Advanced Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced selectivity and sensitivity, providing deeper insights into the chemical nature of this compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Mechanistic Studies
LC-MS/MS is an exceptionally sensitive and selective technique for the analysis of compounds in complex matrices. nih.govoup.com This method is invaluable for monitoring the formation of this compound in a reaction mixture, allowing for the identification of intermediates and byproducts. acs.orgnih.gov In the context of in vitro biological assays, LC-MS/MS can be used to quantify the parent compound and its potential metabolites in biological media. yale.edu
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode allows for highly specific and quantitative analysis. yale.edunih.gov In this approach, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity minimizes interference from the sample matrix.
Table 3: Hypothetical LC-MS/MS Parameters for the Quantification of this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Characteristic fragment ion |
| Collision Energy | Optimized for maximum fragment ion intensity |
| Dwell Time | 100 ms |
This table presents hypothetical but realistic data for illustrative purposes.
NMR-based Metabolomics and Reaction Monitoring Approaches
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be applied to the dynamic study of chemical reactions and metabolic processes. nih.govunl.edufrontiersin.org For the synthesis of this compound, ¹H and ¹³C NMR are used to confirm the structure of the final product and key intermediates. orientjchem.orgsci-hub.stnih.gov
Furthermore, real-time reaction monitoring by NMR can provide valuable mechanistic insights by observing the disappearance of starting materials and the appearance of products and intermediates over time. nih.govyoutube.com In the context of biological research, NMR-based metabolomics can be used to study the effects of this compound on cellular metabolism in in vitro models. nih.govmdpi.com This involves the analysis of changes in the metabolic profile of cells or biological fluids upon exposure to the compound.
Quantitative Analysis in Diverse Research Matrices (e.g., Reaction Mixtures, in vitro Biological Assays)
Accurate quantification of this compound is crucial for understanding its reaction kinetics, determining its concentration in biological assays, and for quality control purposes.
In reaction mixtures , quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to the reaction sample. nih.gov HPLC with UV detection, once validated, provides a reliable method for determining the concentration of the compound and for calculating reaction yields. ijcpa.in
For in vitro biological assays , the complexity of the matrix (e.g., cell culture media, cell lysates) often necessitates the high selectivity and sensitivity of LC-MS/MS for accurate quantification. yale.edunih.govuab.edu The development of a robust extraction method to isolate the analyte from the matrix is a critical first step. nih.gov Other techniques such as surface plasmon resonance (SPR) can also be employed for the quantitative analysis of small molecule interactions in a label-free manner. springernature.com
Table 4: Comparison of Quantitative Techniques for this compound
| Technique | Matrix Suitability | Advantages | Disadvantages |
| qNMR | Reaction Mixtures | Non-destructive, no chromophore needed | Lower sensitivity |
| HPLC-UV | Reaction Mixtures, Purified Samples | Robust, widely available | Moderate sensitivity, potential for interference |
| LC-MS/MS | Reaction Mixtures, In Vitro Assays | High sensitivity and selectivity | Higher cost and complexity |
| SPR | In Vitro Assays (for interactions) | Real-time, label-free | Requires immobilization of one binding partner |
This table provides a general comparison of the applicability of different quantitative techniques.
Future Research Directions and Emerging Paradigms for N 5 Propyl 1h Pyrazol 3 Yl Formamide
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic routes is paramount for the widespread investigation and potential commercialization of N-(5-propyl-1H-pyrazol-3-yl)formamide. Current synthetic strategies for pyrazole (B372694) derivatives often involve multi-step processes that may suffer from limitations such as harsh reaction conditions, the use of hazardous reagents, and modest yields. nih.gov Future research should focus on the development of more streamlined and sustainable synthetic methodologies.
One promising avenue is the application of flow chemistry . Continuous-flow synthesis offers several advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for higher yields and purity. mdpi.com The synthesis of pyrazoles from anilines has been successfully demonstrated in a four-step continuous flow setup, which notably avoids the isolation of potentially hazardous intermediates. mdpi.com Adapting such a process for the synthesis of this compound could significantly improve its accessibility for further research.
Another area of exploration is the use of nanoparticle catalysis . Magnetic nanoparticles, for instance, have been employed as reusable catalysts in the synthesis of various pyrazole derivatives, offering a green and efficient alternative to traditional catalysts. researchgate.net Research into the use of tailored nanoparticles for the specific synthesis of this compound could lead to more environmentally friendly and cost-effective production methods.
| Synthetic Approach | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Increased safety, improved reaction control, higher yields and purity. mdpi.com |
| Nanoparticle Catalysis | Green and efficient, reusable catalysts, environmentally friendly. researchgate.net |
| One-Pot Reactions | Reduced waste, improved efficiency, streamlined process. mdpi.com |
Advanced Computational Design and Predictive Modeling for Rational Compound Development
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods to predict the properties and behavior of molecules. eurasianjournals.com For this compound, advanced computational design and predictive modeling can guide the rational development of new derivatives with enhanced properties.
Molecular modeling techniques , such as homology modeling and docking studies, can be used to predict the binding modes and affinities of this compound derivatives to specific biological targets. eurasianjournals.com This is particularly relevant given that pyrazole derivatives are known to inhibit various enzymes, including kinases and cyclooxygenase-2 (COX-2). nih.govacs.org For example, molecular docking studies have been successfully used to understand the binding interactions of pyrazole-based inhibitors with their target enzymes. nih.gov
Quantum mechanical calculations , particularly Density Functional Theory (DFT), can provide detailed insights into the electronic structure and properties of this compound. eurasianjournals.com These calculations can help in understanding its reactivity, stability, and spectroscopic properties, which is crucial for designing new applications. Experimental and computational studies on similar pyrazole derivatives have demonstrated the utility of DFT in characterizing their molecular structure and properties. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational flexibility of this compound and its interactions with biological macromolecules or other molecules in a simulated environment. eurasianjournals.com This can provide valuable information on its mechanism of action and guide the design of derivatives with improved pharmacokinetic profiles.
Rational Design of Derivatives for Highly Specific Molecular Targets
The structural versatility of the pyrazole scaffold allows for the rational design of derivatives with high specificity for particular molecular targets. eurasianjournals.com By modifying the substituents on the pyrazole ring, it is possible to fine-tune the pharmacological profile of the molecule, including its potency, selectivity, and toxicity. eurasianjournals.com
Future research should focus on designing derivatives of this compound that target specific enzymes or receptors implicated in disease. For instance, the discovery of N-phenyl-5-propyl-1H-pyrazole-3-carboxamide as a selective inhibitor and degrader of HDAC6 for the treatment of acute liver injury highlights the potential of this scaffold in targeted therapy. nih.gov
Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically synthesizing and evaluating a library of derivatives, researchers can identify the key structural features required for potent and selective activity against a desired target. nih.gov For example, SAR studies on pyrazole-based inhibitors of meprin α and β have successfully identified modifications that modulate inhibitory activity and selectivity. nih.gov
| Potential Molecular Targets | Rationale for Targeting with this compound Derivatives |
| Kinases | Pyrazole scaffolds are known to be effective kinase inhibitors. acs.org |
| HDAC6 | A similar derivative has shown potent and selective HDAC6 inhibition. nih.gov |
| COX-2 | Pyrazole-based compounds are established COX-2 inhibitors. nih.gov |
| VEGFR2 | Pyrazole derivatives have been evaluated as VEGFR2 inhibitors for cancer treatment. rsc.org |
Integration into Supramolecular Assemblies and Nanomaterials for Enhanced Functionality
The integration of this compound into supramolecular assemblies and nanomaterials represents a promising avenue for developing advanced materials with enhanced functionality. The pyrazole moiety, with its hydrogen bonding capabilities and coordination sites, is well-suited for the construction of ordered supramolecular structures. rsc.org
The development of pyrazole-based hybrid cyclophanes has demonstrated their potential as hydrogen bond sensors. rsc.org Incorporating this compound into similar macrocyclic structures could lead to new sensors for specific analytes.
Furthermore, the formulation of pyrazole derivatives into nanoparticles has been shown to improve their solubility and biological activity. nih.gov For example, pyrazole-enriched cationic nanoparticles have demonstrated promising antibacterial and anticancer effects. nih.govmdpi.com Future research could explore the encapsulation or conjugation of this compound with various nanoparticles to enhance its delivery and efficacy in biological systems.
Development of Novel Analytical Probes Based on the Pyrazole-Formamide Scaffold
The unique photophysical properties of many pyrazole derivatives make them excellent candidates for the development of novel analytical probes. rsc.org The pyrazole-formamide scaffold of this compound could serve as a platform for the design of chemosensors for the detection of various ions and molecules.
Recent research has highlighted the development of pyrazole-based fluorescent probes for sensing cations such as Cu2+, Ni2+, and Al3+. rsc.orgrsc.orgchemrxiv.org These sensors often rely on the chelation of the metal ion by the pyrazole nitrogen atoms, leading to a change in the fluorescence properties of the molecule. By incorporating appropriate signaling units, derivatives of this compound could be designed to selectively detect specific analytes with high sensitivity.
The development of colorimetric sensors based on the pyrazole scaffold has also been reported, allowing for the "naked-eye" detection of metal ions. rsc.org This approach offers a simple and cost-effective method for on-site analysis.
| Type of Analytical Probe | Potential Application for this compound Derivatives |
| Fluorescent Probes | Selective detection of metal ions (e.g., Cu2+, Ni2+, Al3+). rsc.orgrsc.orgchemrxiv.org |
| Colorimetric Sensors | "Naked-eye" detection of analytes for rapid screening. rsc.org |
| Hydrogen Bond Sensors | Detection of molecules capable of hydrogen bonding. rsc.org |
Innovations in Sustainable Synthesis and Green Chemistry for Pyrazole-Formamide Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize their environmental impact. nih.gov Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic methods.
The use of green solvents , such as deep eutectic solvents (DESs), offers a promising alternative to volatile organic compounds (VOCs) in pyrazole synthesis. thieme-connect.de DESs are biodegradable, have low toxicity, and can dissolve a wide range of organic and inorganic compounds. thieme-connect.de
Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. nih.gov The synthesis of various heterocyclic compounds, including pyrazole derivatives, has been successfully achieved using microwave irradiation. nih.gov
Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is a key goal of green chemistry. Research into iron-catalyzed or copper-catalyzed synthesis of pyrazoles provides a more sustainable alternative to methods that rely on precious metals like palladium or rhodium. organic-chemistry.org
The adoption of these green chemistry principles will not only make the production of this compound more environmentally friendly but also potentially more cost-effective.
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing N-(5-propyl-1H-pyrazol-3-yl)formamide?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 5-propyl-1H-pyrazol-3-amine with formylating agents (e.g., formic acid or DMF-based reagents) under basic conditions. For example, K₂CO₃ in DMF facilitates deprotonation and activation of the pyrazole amine, enabling formamide bond formation . Solvent choice (e.g., DMF) and reaction temperature (room temperature or mild heating) are critical for yield optimization. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol) is recommended to isolate the product .
Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirm proton environments (e.g., formamide NH at δ 8.0–10.0 ppm, pyrazole ring protons at δ 6.0–7.5 ppm) and carbon assignments (e.g., formyl carbonyl at ~160–170 ppm) .
- IR Spectroscopy : Detect characteristic bands (e.g., N-H stretch ~3200–3400 cm⁻¹, C=O stretch ~1650–1700 cm⁻¹) .
- LC-MS/HPLC : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
- Elemental Analysis : Validate empirical formula (e.g., C₇H₁₁N₃O) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?
- Answer : SC-XRD provides precise bond lengths, angles, and torsion angles, resolving tautomeric or conformational uncertainties. Use SHELX software for data refinement:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
- Refinement : Apply restraints for disordered propyl groups and validate with R-factor (<0.05) and wR₂ (<0.15) metrics .
- Validation Tools : Check CIF files using PLATON or Mercury to ensure geometric accuracy .
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and stability .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antifungal CYP51 enzymes). Validate docking poses with MD simulations (100 ns) to assess binding stability .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Answer :
- Antifungal Assays : Follow protocols in :
- Microdilution Method : Test against Candida spp. (MIC values via broth dilution, 24–48 h incubation).
- Cytotoxicity Controls : Use Mosmann’s MTT assay on mammalian cells (e.g., HEK293) to assess selectivity .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or Western blot, referencing pyrazole derivatives in .
Q. What advanced chromatographic methods ensure high-purity this compound for pharmacological studies?
- Answer :
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Adjust pH with 0.1% TFA to resolve polar impurities .
- Preparative TLC : Optimize mobile phase (e.g., PE:EA 8:1) for bulk purification. Confirm homogeneity via melting point analysis (sharp range <2°C) .
- LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to the compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Answer :
- Variable Factors : Reaction scale, reagent purity (e.g., anhydrous DMF vs. technical grade), and stirring efficiency impact yields. Replicate conditions from (1 mmol scale, K₂CO₃) and (larger scales with EDCI/HOBt) to identify optimal parameters .
- Statistical Validation : Perform triplicate experiments with ANOVA to assess reproducibility. Use Design of Experiments (DoE) to optimize temperature and solvent ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
